molecular formula C₂₄H₂₉NO₅ B1662468 Sacubitril CAS No. 149709-62-6

Sacubitril

Cat. No. B1662468
M. Wt: 411.5 g/mol
InChI Key: PYNXFZCZUAOOQC-UTKZUKDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sacubitril is a neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction . It was approved by the FDA on July 7, 2015 . Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .


Synthesis Analysis

An efficient enantioselective approach of Sacubitril synthesis has been described . The synthesis features the Evan’s asymmetric alkylation, Sharpless asymmetric dihydroxylation (AD), and Heck coupling reactions as key steps .


Molecular Structure Analysis

Sacubitril has a molecular formula of C24H29NO5 . Its structure includes a combination of anionic forms of sacubitril and valsartan, sodium cations, and water molecules in the molar ratio of 1:1:3:2.5, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sacubitril include Evan’s asymmetric alkylation, Sharpless asymmetric dihydroxylation (AD), and Heck coupling reactions .


Physical And Chemical Properties Analysis

Sacubitril/Valsartan complex comprises of anionic forms of sacubitril and valsartan, sodium cations, and water molecules in the molar ratio of 1:1:3:2.5, respectively .

Scientific Research Applications

1. Mechanistic Insights and Clinical Impact

Sacubitril/Valsartan, primarily indicated for chronic heart failure with reduced ejection fraction, has been a subject of extensive research to understand its mechanism of action and clinical impact. Studies like the Prospective Study of Biomarkers, Symptom Improvement, and Ventricular Remodeling During Sacubitril/Valsartan Therapy for Heart Failure (PROVE‐HF) aimed to correlate biomarker changes with cardiac remodeling parameters, cardiovascular outcomes, and patient-reported outcomes. The primary focus was on changes in N-terminal pro–B-type natriuretic peptide concentrations and cardiac remodeling from baseline to 1 year. This study contributes significantly to understanding how Sacubitril/Valsartan benefits heart failure patients and guides clinical decisions based on biomarker information (Januzzi et al., 2018).

2. Genetic Factors Influencing Drug Activation

Research has identified that Sacubitril is selectively activated by Carboxylesterase 1 (CES1) in the liver, and this activation is affected by CES1 genetic variation. This discovery highlights the importance of genetic factors in Sacubitril pharmacotherapy, suggesting that CES1 genetic variants could significantly influence interindividual variability in Sacubitril activation and could serve as biomarkers for optimizing pharmacotherapy (Shi et al., 2016).

3. Pediatric Applications

The drug's efficacy in pediatric heart failure patients is being explored in studies like the PANORAMA‐HF study. This global multi-center study, using an adaptive, two-part design, aims to assess the pharmacokinetics/pharmacodynamics of sacubitril/valsartan in pediatric heart failure patients with systemic left ventricle and reduced left ventricular systolic function. It will be the largest prospective pediatric HF trial conducted to date (Shaddy et al., 2017).

4. Systems Biology Approach to Mechanisms of Action

A systems biology approach was used to understand Sacubitril/Valsartan's action on heart failure and post-myocardial infarction remodeling. This approach revealed synergistic actions of Sacubitril/Valsartan against cardiomyocyte cell death and left ventricular extracellular matrix remodeling. This study provides a detailed molecular understanding of the drug's mechanisms, offering insights into its usefor preventing post-infarct remodeling (Iborra-Egea et al., 2017).

5. Evaluating Safety and Tolerability in Clinical Settings

Research has also focused on the safety and tolerability of Sacubitril/Valsartan, especially in specific clinical settings. A study evaluating its use in a pharmacist clinic setting showed that it was a safe alternative to ACEi/ARB therapy for chronic symptomatic heart failure with reduced ejection fraction (HFrEF). This study emphasizes the importance of close monitoring and follow-up for successful ARNi therapy implementation (Pogge & Davis, 2018).

6. Practical Guidance on Clinical Use

Providing practical guidance on the use of Sacubitril/Valsartan, a review presents evidence-based recommendations for clinicians. Despite its proven benefits, the uptake of Sacubitril/Valsartan in eligible patients has been limited, possibly due to unfamiliarity, safety concerns, and reimbursement issues. This review suggests strategies for improving its implementation in clinical practice, highlighting the need for broader education and support for healthcare providers (Sauer et al., 2018).

Future Directions

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .

properties

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-UTKZUKDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164370
Record name Sacubitril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides, which includes: atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Therefore, the inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II. (However, when combined with valsartan, would result in blocking of angiotensin II to its receptor, preventing the vasoconstrictive effects and resulting in a decrease in vascular resistance and blood pressure.) Cardiovascular and renal effects of sacubitril is a result of the increased levels of peptides that are normally degraded by neprilysin.
Record name Sacubitril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sacubitril

CAS RN

149709-62-6
Record name Sacubitril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149709-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sacubitril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sacubitril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sacubitril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACUBITRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17ERJ0MKGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sacubitril
Reactant of Route 2
Reactant of Route 2
Sacubitril
Reactant of Route 3
Reactant of Route 3
Sacubitril
Reactant of Route 4
Reactant of Route 4
Sacubitril
Reactant of Route 5
Reactant of Route 5
Sacubitril
Reactant of Route 6
Reactant of Route 6
Sacubitril

Citations

For This Compound
23,600
Citations
AJ Sauer, R Cole, BC Jensen, J Pal, N Sharma… - Heart failure …, 2019 - Springer
… by reviewing the efficacy and safety of sacubitril/valsartan based on its … sacubitril/valsartan use in HFrEF. Throughout this article, we also describe our clinical experience with sacubitril/…
Number of citations: 90 link.springer.com
JSS Singh, LM Burrell, M Cherif, IB Squire, AL Clark… - Heart, 2017 - heart.bmj.com
… by sacubitril/valsartan such as bradykinin, substance P and adrenomedullin that may contribute to the efficacy of sacubitril/valsartan in HF. We also discuss concerns that sacubitril/…
Number of citations: 102 heart.bmj.com
NH Mustafa, J Jalil, S Zainalabidin… - Frontiers in …, 2022 - frontiersin.org
… Sacubitril/valsartan is a new drug combination that has been approved for patients with heart failure. This review aims to detail the mechanism of action for sacubitril/… effects of sacubitril/…
Number of citations: 9 www.frontiersin.org
B Claggett, M Packer, JJV McMurray… - … England Journal of …, 2015 - Mass Medical Soc
… We estimated that a 55-year-old patient such as those enrolled in the PARADIGM-HF trial would have a projected life expectancy of 11.6 additional years while receiving enalapril, as …
Number of citations: 126 www.nejm.org
A Sarrias, A Bayes-Genis - Circulation, 2018 - Am Heart Assoc
… Sacubitril/valsartan is the first of a new class of drugs known as angiotensin receptor … to receive either sacubitril/valsartan or enalapril. Patients in the sacubitril/valsartan group had a 20…
Number of citations: 60 www.ahajournals.org
P Martens, H Beliën, M Dupont, W Mullens - ESC heart failure, 2018 - Wiley Online Library
… sacubitril/valsartan as part of an ongoing clinical were excluded. Only patients receiving sacubitril/… general practitioners are allowed to initiate sacubitril/valsartan. The electronic search …
Number of citations: 63 onlinelibrary.wiley.com
PS Jhund, M Fu, E Bayram, CH Chen… - European heart …, 2015 - academic.oup.com
Background The age at which heart failure develops varies widely between countries and drug tolerance and outcomes also vary by age. We have examined the efficacy and safety of …
Number of citations: 255 academic.oup.com
MR Zile, E O'Meara, B Claggett, MF Prescott… - Journal of the American …, 2019 - jacc.org
… Given the biochemical targets of sacubitril/valsartan, we hypothesized that circulating biomarkers reflecting the mechanisms that determine extracellular matrix (ECM) homeostasis, …
Number of citations: 173 www.jacc.org
SD Solomon, M Vaduganathan, B L. Claggett… - Circulation, 2020 - Am Heart Assoc
… Overall sacubitril/valsartan was superior to renin-angiotensin-… The effect of sacubitril/valsartan was modified by LVEF (… by LVEF on the efficacy of sacubitril/valsartan in both men and …
Number of citations: 381 www.ahajournals.org
JW Cunningham, BL Claggett, E O'Meara… - Journal of the American …, 2020 - jacc.org
… targets of sacubitril/valsartan, this study hypothesized that circulating biomarkers reflecting the mechanisms that determine extracellular matrix homeostasis are altered by sacubitril/…
Number of citations: 89 www.jacc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.